11-Bromo-10-hydroxyundecanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 281.19 g/mol. It is classified as a bromo acid, which indicates the presence of a bromine atom in its structure. This compound is recognized for its potential applications in organic synthesis and materials science, particularly in the production of polyamides and other polymers due to its reactive functional groups.
The compound is derived from undecanoic acid, which is a fatty acid found in nature. The synthesis of 11-bromo-10-hydroxyundecanoic acid can be achieved through various chemical processes, including hydrobromination of undecylenic acid or through chemoenzymatic methods involving biotransformation of ricinoleic acid .
11-Bromo-10-hydroxyundecanoic acid falls under the category of organic compounds, specifically fatty acids with halogen substituents. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 11-bromo-10-hydroxyundecanoic acid can be accomplished through several methods:
The hydrobromination process is typically conducted under anhydrous conditions to prevent side reactions. The use of specific catalysts and temperature control is crucial for optimizing yield and purity.
11-Bromo-10-hydroxyundecanoic acid can undergo several chemical reactions due to its functional groups:
The reactions typically require specific conditions, including temperature, solvent choice, and catalysts, to achieve desired outcomes while minimizing by-products.
The mechanism by which 11-bromo-10-hydroxyundecanoic acid exerts its effects primarily relates to its reactivity as a bromoacid. The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the formation of new compounds that may have distinct biological or chemical properties.
Relevant data indicate that this compound's properties make it suitable for various applications in organic synthesis and polymer chemistry.
11-Bromo-10-hydroxyundecanoic acid has several scientific uses:
The exploration of halogenated hydroxy fatty acids represents a significant chapter in organic and medicinal chemistry. These compounds, characterized by the simultaneous presence of halogen atoms and hydroxyl groups on aliphatic chains, emerged from systematic investigations into biologically active lipids. Early research focused on naturally occurring analogs, such as the royal jelly-derived 10-hydroxydecanoic acid (identified in 1957), which demonstrated intriguing biological properties [1] [9]. The structural modification of such natural scaffolds through halogen incorporation—particularly bromine—arose as a strategy to enhance reactivity and pharmacological potential. While 11-bromo-10-hydroxyundecanoic acid itself may not be a natural product, its conceptual foundation lies in the study of compounds like myrmicacin (3-hydroxydecanoic acid) and ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), which demonstrated the critical influence of functional group positioning on bioactivity [1] [10]. Synthetic routes to such molecules evolved alongside organic methodology advancements, particularly one-pot halogenation and regioselective oxidation techniques developed between the 1950s-1980s, enabling precise functionalization of fatty acid backbones [3] [6].
Table 1: Historical Development of Key Halogenated Hydroxy Fatty Acid Analogs
Compound Name | Discovery/First Synthesis | Natural Source/Precursor | Significant Structural Features |
---|---|---|---|
10-Hydroxydecanoic acid | 1957 | Royal jelly (Apis mellifera) | Terminal -OH at C10 |
Ricinoleic acid | 19th Century | Castor oil (Ricinus communis) | Mid-chain -OH at C12, unsaturation at C9 |
11-Bromo-10-hydroxyundecanoic acid | Synthetic (20th Century) | Undecanoic acid derivatives | Adjacent Br (C11) and -OH (C10) |
10-Bromodecanoic acid | Mid-20th Century | Decanediol/Capric acid | Terminal Br, carboxylate |
11-Bromo-10-hydroxyundecanoic acid (C₁₁H₂₁BrO₃, MW 281.19 g/mol) exhibits a distinctive molecular architecture where a bromine atom at C-11 and a hydroxyl group at C-10 are vicinal (adjacent) on an 11-carbon aliphatic chain terminating in a carboxylic acid [7]. This spatial arrangement creates three key reactive centers:
Spectroscopic characterization reveals distinctive features: IR spectroscopy shows broad O-H stretches (~3400 cm⁻¹), carbonyl stretches (~1710 cm⁻¹), and C-Br vibrations (~650 cm⁻¹). NMR analysis (particularly ¹³C) distinguishes the brominated carbon (C11, δ ~34 ppm) and the hydroxyl-bearing carbon (C10, δ ~70 ppm), with significant coupling constants observable in ¹H NMR for H-C10 and H-C11 protons [5] [7]. The molecule's amphiphilicity arises from the polar functional groups (-COOH, -OH, -Br) and the hydrophobic alkyl chain, influencing its aggregation behavior and solubility profile (soluble in polar organic solvents like methanol or chloroform, less so in water) [5].
Table 2: Physicochemical Properties of 11-Bromo-10-hydroxyundecanoic Acid
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₂₁BrO₃ | [7] |
Molecular Weight | 281.187 g/mol | Calculated |
Exact Mass | 280.067 Da | [7] |
Melting Point | Not extensively reported (Analog: 10-hydroxydecanoic acid mp 75-77°C) | [5] |
Boiling Point | Not extensively reported | - |
Density | ~1.013 g/cm³ (predicted) | Computational estimation |
Solubility | Slightly soluble in Chloroform, Methanol | [5] [7] |
pKa (COOH) | ~4.8 (predicted) | Analog-based prediction |
LogP | ~1.85 (estimated) | [5] |
The strategic placement of bromine and hydroxyl groups on an undecanoic acid backbone makes 11-bromo-10-hydroxyundecanoic acid a versatile bifunctional building block in pharmacophore design. Its primary applications exploit three characteristics:
Enzyme Inhibitor Scaffolds: The compound serves as a precursor for synthesizing mechanism-based inhibitors targeting carboxylate-processing enzymes. For instance, its structural analogy to fatty acid substrates of histone deacetylases (HDACs) allows potential derivatization into zinc-binding groups. HDAC inhibitors (e.g., vorinostat) often utilize extended aliphatic chains linking a polar "cap" group to a zinc-chelating function. The bromohydrin moiety offers a handle for introducing heterocyclic chelators via nucleophilic displacement [4] [8]. Similarly, its potential for inhibiting lipases or esterases stems from its resemblance to fatty acid transition states [8] [10].
Macrocyclic Architectures: The 11-carbon chain with terminal COOH and internal reactive sites (Br, OH) enables efficient macrocyclization. It has been utilized in synthesizing medium-to-large ring lactones (e.g., 16–18 membered rings) via Ru-catalyzed ring-closing metathesis (RCM) or macrolactonization strategies. Such lactones are structural motifs in antimicrobial and cytotoxic natural products (e.g., Sansalvamide A derivatives) [5]. The bromine atom can be displaced post-cyclization to introduce diverse functionalities (amines, azides, thiols) for biological targeting [3] [6].
Polymer Chemistry and Drug Delivery: Its bifunctionality supports the synthesis of functionalized polyesters and polyamides. Enzymatic polycondensation (e.g., using Novozym 435 lipase) with diacids or diols yields biodegradable polymers with pendant hydroxyl or bromo groups. These can be further modified to attach therapeutic payloads or to enhance hydrophilicity/hydrophobicity balance for controlled release systems. Research on analogs like 10-hydroxydecanoic acid demonstrates their utility in creating biocompatible materials [5] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0